molecular formula C17H16O2 B6157521 methyl 9,9-dimethyl-9H-fluorene-2-carboxylate CAS No. 28320-63-0

methyl 9,9-dimethyl-9H-fluorene-2-carboxylate

Cat. No.: B6157521
CAS No.: 28320-63-0
M. Wt: 252.31 g/mol
InChI Key: JNUXXZIJZIJCDG-UHFFFAOYSA-N
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Description

Historical Context of Fluorene-Based Compounds in Organic Synthesis and Materials Science Research

The journey of fluorene (B118485) chemistry began in 1867 when Marcellin Berthelot first discovered and named the parent compound, fluorene, which was isolated from coal tar. researchgate.netwikipedia.org Initially, research focused on understanding its fundamental chemical properties and reactivity. Over time, the rigid and planar nature of the fluorene core, combined with its diverse reactivity, made it an attractive scaffold for organic synthesis. nbinno.com This led to its use as a foundational building block in the creation of more complex molecules for pharmaceuticals and agrochemicals. nbinno.com

The latter half of the 20th century and the beginning of the 21st century witnessed a surge in interest in fluorene derivatives for materials science applications. entrepreneur-cn.com Researchers discovered that the unique electronic and photophysical properties of these compounds made them ideal candidates for a range of advanced materials. researchgate.netresearchgate.net This includes their use in the development of organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical materials. entrepreneur-cn.comresearchgate.net The ability to modify the fluorene structure at various positions allows for the fine-tuning of its properties, a key factor in the ongoing development of innovative materials. nbinno.com

Structural Significance of the 9H-Fluorene Core in Contemporary Chemical Research

The 9H-fluorene core is a defining feature that imparts unique characteristics to its derivatives. This tricyclic system consists of two benzene (B151609) rings fused to a central five-membered ring. entrepreneur-cn.com This arrangement results in a rigid, planar, and highly conjugated π-electron system, which is the foundation for its notable electronic and optical properties. researchgate.netresearchgate.net

A crucial aspect of the 9H-fluorene structure is the methylene (B1212753) bridge at the 9-position. The hydrogen atoms at this position are acidic, making it a reactive site for various chemical modifications. mdpi.com This reactivity allows for the introduction of different functional groups, which can significantly alter the molecule's properties. mdpi.com To enhance stability and prevent oxidation, the 9-position is often di-substituted, for instance, with two alkyl groups. researchgate.netmdpi.com

The planarity of the fluorene core facilitates π-π stacking interactions, which are important in the self-assembly of molecules and the formation of ordered structures in materials. researchgate.net This property is particularly relevant in the design of organic semiconductors and other functional materials. The ability to introduce substituents at various positions on the fluorene backbone provides a powerful tool for tuning its electronic energy levels, solubility, and solid-state packing, making it a versatile platform in modern chemical research. researchgate.netresearchgate.net

Positioning of Methyl 9,9-Dimethyl-9H-fluorene-2-carboxylate within Fluorene Chemical Space

This compound is a specific derivative that embodies several key features of fluorene chemistry. The "9,9-dimethyl" modification at the 9-position provides steric hindrance, which enhances the thermal and chemical stability of the molecule by preventing oxidation at this reactive site. researchgate.netmdpi.com

The "2-carboxylate" group, specifically a methyl ester, introduces an electron-withdrawing group onto the fluorene backbone. The position and nature of substituents on the fluorene ring system are known to significantly influence the molecule's electronic properties. researchgate.net This strategic placement of a carboxylate group can be used to modulate the molecule's photophysical and electrochemical characteristics.

This particular compound can be seen as a building block for more complex structures. The ester functionality can be further modified, for example, through hydrolysis to the corresponding carboxylic acid or amidation, opening pathways to a variety of other derivatives with tailored properties for specific applications in materials science or medicinal chemistry.

Overview of Research Methodologies Applicable to Fluorene Derivatives

The investigation of fluorene derivatives like this compound employs a range of modern research methodologies to elucidate their structure, properties, and potential applications.

Synthesis and Purification: The synthesis of fluorene derivatives often involves multi-step organic reactions. researchgate.net Purification of the synthesized compounds is crucial and is typically achieved using techniques like column chromatography. scribd.comyoutube.comasm.orgodinity.comwinthrop.edu Thin-layer chromatography (TLC) is commonly used to monitor the progress of reactions and the effectiveness of the purification process. youtube.comasm.orgodinity.com

Structural and Spectroscopic Characterization: A variety of spectroscopic techniques are employed to confirm the structure and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. researchgate.netrsc.orgresearchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule. scribd.com

UV-Visible (UV-Vis) Spectroscopy: This method is used to study the electronic absorption properties of the compounds, providing insights into their conjugation and electronic transitions. researchgate.netaatbio.comresearchgate.net Fluorene itself has an excitation peak at 261 nm and an emission peak at 302 nm. aatbio.com

Fluorescence Spectroscopy: Many fluorene derivatives are fluorescent, and their emission properties are studied using fluorescence spectroscopy. researchgate.netaatbio.com

Computational Studies: Theoretical calculations, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental findings. worldscientific.comresearchgate.net These computational methods can predict molecular structures, electronic properties (such as HOMO and LUMO energy levels), and spectroscopic characteristics, providing a deeper understanding of the structure-property relationships in fluorene derivatives. researchgate.networldscientific.comresearchgate.net

Methodology Application in Fluorene Derivative Research
Synthesis Creation of novel fluorene compounds with tailored properties. researchgate.net
Column Chromatography Purification of synthesized fluorene derivatives. scribd.comyoutube.comasm.orgodinity.comwinthrop.edu
Thin-Layer Chromatography (TLC) Monitoring reaction progress and assessing purity. youtube.comasm.orgodinity.com
NMR Spectroscopy Elucidation of the detailed molecular structure. researchgate.netrsc.orgresearchgate.net
Mass Spectrometry Confirmation of molecular weight and identity. researchgate.net
UV-Vis Spectroscopy Investigation of electronic absorption properties. researchgate.netaatbio.comresearchgate.net
Fluorescence Spectroscopy Characterization of emission properties. researchgate.netaatbio.com
Computational Chemistry (DFT) Prediction of molecular structure and electronic properties. researchgate.networldscientific.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28320-63-0

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

methyl 9,9-dimethylfluorene-2-carboxylate

InChI

InChI=1S/C17H16O2/c1-17(2)14-7-5-4-6-12(14)13-9-8-11(10-15(13)17)16(18)19-3/h4-10H,1-3H3

InChI Key

JNUXXZIJZIJCDG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)OC)C

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies

Precursor Synthesis for the Fluorene (B118485) Core and Ester Moiety

The assembly of the target molecule begins with the independent synthesis of its two key precursors: the 9,9-dimethylfluorene core and a fluorene molecule functionalized with a carboxylic acid at the 2-position, which is then methylated.

The fluorene core is renowned for the acidity of the protons at the C9 position, which facilitates nucleophilic substitution. asianpubs.org The synthesis of 9,9-dimethylfluorene is typically achieved through the dialkylation of fluorene. This reaction is conducted in the presence of a strong base to deprotonate the C9 position, followed by the introduction of a methylating agent. While traditional methods employed hazardous reagents like methyl iodide, modern approaches favor safer and more economical alternatives such as dimethyl carbonate. google.comchemicalbook.com The reaction is generally performed in an organic solvent like DMSO or DMF with a base such as sodium hydride or potassium tert-butoxide. google.com

The precursor for the ester moiety, 9,9-dimethyl-9H-fluorene-2-carboxylic acid , is synthesized by introducing a carboxyl group onto the pre-formed dimethylated fluorene ring. A common strategy begins with the bromination of 9,9-dimethylfluorene to yield 2-bromo-9,9-dimethylfluorene (B1278457). This halogenated intermediate can then be converted to the corresponding nitrile, 9,9-dimethyl-9H-fluorene-2-carbonitrile, through a nucleophilic substitution reaction, often using copper(I) cyanide (CuCN). nih.gov Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid.

Table 1: Key Precursors and Synthetic Reagents
Precursor/ReagentRole in SynthesisTypical Synthetic Method
FluoreneStarting material for the fluorene coreCommercially available
Dimethyl carbonateMethylating agent for C9-dialkylationReaction with fluorene in the presence of a strong base google.com
2-Bromo-9,9-dimethylfluoreneIntermediate for C2-functionalizationBromination of 9,9-dimethylfluorene
9,9-dimethyl-9H-fluorene-2-carboxylic acidDirect precursor to the final esterHydrolysis of 9,9-dimethyl-9H-fluorene-2-carbonitrile nih.gov

Esterification Protocols for Carboxylate Functionalization

Once 9,9-dimethyl-9H-fluorene-2-carboxylic acid is obtained, the final step is the formation of the methyl ester. This can be accomplished through several standard esterification protocols.

Direct esterification involves the reaction of the carboxylic acid with methanol (B129727). The most common method for this transformation is the Fischer esterification , which involves heating the carboxylic acid and an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). masterorganicchemistry.comprepchem.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product. chemguide.co.uk Another approach is the Steglich esterification , which is performed at room temperature using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). asianpubs.org

Transesterification is an alternative route where an existing ester is converted into a different ester by reacting it with an alcohol. masterorganicchemistry.com For instance, if an ethyl or other alkyl ester of 9,9-dimethyl-9H-fluorene-2-carboxylic acid were available, it could be converted to the methyl ester by heating it in a large excess of methanol with either an acid or base catalyst. This process proceeds by the exchange of the alkoxy group of the ester. masterorganicchemistry.com

Table 2: Comparison of Esterification Methods
MethodReagentsTypical ConditionsKey Features
Fischer EsterificationMethanol, H₂SO₄ or HCl catalystRefluxEquilibrium-driven; requires excess alcohol masterorganicchemistry.com
Steglich EsterificationMethanol, DCC, DMAPRoom TemperatureMild conditions, good for sensitive substrates asianpubs.org
TransesterificationMethanol, existing ester, acid or base catalystHeatingUseful for converting one ester to another masterorganicchemistry.com

Catalytic Methodologies in the Synthesis of 9,9-Disubstituted Fluorenes

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes for constructing complex molecules. Both transition metal-catalyzed and metal-free strategies are instrumental in the synthesis of the 9,9-disubstituted fluorene framework.

Transition metal catalysis is a powerful tool for forming carbon-carbon bonds and elaborating aromatic systems. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. mdpi.comacs.org In the context of fluorene synthesis, a precursor like 2-bromo-9,9-dimethylfluorene could be coupled with a boronic acid to introduce various substituents. Conversely, a 9,9-dimethylfluorene-2-boronic acid could be coupled with a carboxylated aryl halide. These reactions provide a versatile platform for creating a wide array of functionalized fluorene derivatives, although they are more commonly used to build complex polymers or attach aryl groups rather than for the direct synthesis of the simple carboxylate. mdpi.comnih.govmdpi.com

Metal-free synthesis offers advantages in terms of cost, sustainability, and reduced product contamination. The fundamental step of creating the 9,9-dimethylfluorene core is a classic example of a metal-free reaction. researchgate.net The alkylation of the acidic C9 methylene (B1212753) bridge of fluorene is a base-mediated process that does not require a metal catalyst. asianpubs.org The use of reagents like dimethyl carbonate with a strong base like sodium hydride provides an efficient, metal-free pathway to the dialkylated fluorene core. google.comgoogle.com Furthermore, the synthesis of fluorene-9-carboxylic acid derivatives through the reaction of fluorene with dialkyl carbonates in the presence of an alkali metal hydride or potassium alcoholate is another established metal-free C-C bond-forming reaction. google.com

Annulation and Aromatization Strategies in Fluorene Ring Formation

The formation of the tricyclic fluorene core is a key challenge in the synthesis of derivatives like methyl 9,9-dimethyl-9H-fluorene-2-carboxylate. Annulation, the process of building a new ring onto a pre-existing one, followed by aromatization, is a powerful strategy to construct the fused aromatic system of fluorene.

One notable approach involves a sequence of Michael addition and Robinson annulation, followed by aromatization, to build the fluorene skeleton. mdpi.com This strategy has been successfully employed in the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates. The process typically begins with the Michael addition of an acetoacetate (B1235776) derivative to a 2-benzylideneindan-1-one. mdpi.com This is followed by an intramolecular aldol (B89426) condensation (the Robinson annulation) to form a partially saturated fluorene intermediate. The final and crucial step is the aromatization of this intermediate, often achieved through oxidation, to yield the stable, fully aromatic fluorene ring system. mdpi.com While this specific example leads to a 3-hydroxy derivative, the fundamental strategy of annulation followed by aromatization provides a versatile pathway to variously substituted fluorene-2-carboxylates.

Another advanced methodology for constructing the fluorene framework is through palladium-catalyzed annulation reactions. nih.gov Researchers have developed methods for synthesizing 9-fluorenylidenes and phenanthrenes via the palladium-catalyzed annulation of arynes. nih.gov This approach involves the reaction of ortho-halostyrenes with silylaryl triflates in the presence of a palladium catalyst. The reaction proceeds through the generation of an aryne intermediate, which then undergoes an insertion and cyclization cascade to form the fluorene ring in a single synthetic step. nih.gov This method is valued for its efficiency, as it creates two new carbon-carbon bonds and tolerates a range of functional groups, which is advantageous for the synthesis of complex derivatives. nih.gov

Table 1: Annulation and Aromatization Strategies for Fluorene Ring Synthesis

Strategy Key Reactions Starting Materials (Example) Key Features
Robinson Annulation Pathway Michael Addition, Intramolecular Aldol Condensation, Oxidation/Aromatization 2-Benzylideneindan-1-one, Ethyl acetoacetate Builds the fluorene core through a classic ring-forming sequence; yields functionalized fluorenes. mdpi.com
Palladium-Catalyzed Aryne Annulation Aryne Generation, C-C Bond Formation, Cyclization ortho-Halostyrenes, Silylaryl triflates Forms the fluorene ring in a single step; tolerates various functional groups. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies heavily on effective purification and isolation techniques at each stage of the process. Both intermediates and the final product must be purified to remove unreacted starting materials, catalysts, and byproducts. Common methods employed for fluorene derivatives include column chromatography, crystallization, extraction, and filtration. asianpubs.orgorgsyn.org

Column Chromatography: This is one of the most versatile and widely used purification methods in organic synthesis. For fluorene derivatives, silica (B1680970) gel is a common stationary phase. asianpubs.orgorgsyn.org The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is passed through the column. asianpubs.orgorgsyn.org Separation occurs based on the differential adsorption of the components of the mixture to the silica gel. Compounds are collected in fractions as they exit the column, allowing for the isolation of the desired product in a pure form. This technique is indispensable for separating closely related intermediates and for the final purification of the target molecule. asianpubs.orgorgsyn.orgrsc.org

Crystallization and Recrystallization: Crystallization is a primary technique for purifying solid organic compounds. google.comgoogle.com The process involves dissolving the crude solid material in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). The choice of solvent is critical for effective purification. For fluorene derivatives, lower aliphatic alcohols are often used for recrystallization. google.com The resulting crystals are typically collected by vacuum filtration. orgsyn.org This method is highly effective for obtaining high-purity final products and crystalline intermediates. google.comgoogle.com

Extraction and Filtration: Liquid-liquid extraction is a fundamental workup procedure used after a reaction to separate the product from inorganic salts and other water-soluble impurities. The reaction mixture is typically diluted with an organic solvent and washed with water or an aqueous solution (like saturated NH4Cl) in a separatory funnel. mdpi.comorgsyn.org The organic layer containing the product is then separated, dried, and concentrated. Filtration is used to separate solids from liquids, such as collecting crystallized products (vacuum filtration) or removing solid impurities or drying agents (gravity filtration). orgsyn.orgreddit.com

Table 2: Common Purification Techniques for Fluorene Derivatives

Technique Principle of Separation Application in Synthesis Example Solvents/Materials
Column Chromatography Differential adsorption onto a solid stationary phase (e.g., silica gel). asianpubs.org Isolation of intermediates and final products from complex reaction mixtures. orgsyn.org Silica Gel, Hexanes, Ethyl Acetate, Dichloromethane (B109758), Acetone. asianpubs.orgorgsyn.org
Crystallization/Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. google.com Final purification of solid products and intermediates to achieve high purity. Ethanol, Methanol, Lower Aliphatic Alcohols. orgsyn.orggoogle.com
Liquid-Liquid Extraction Differential solubility of compounds in two immiscible liquid phases (e.g., organic and aqueous). orgsyn.org Initial workup of reaction mixtures to remove inorganic byproducts and water-soluble impurities. mdpi.com Ethyl Acetate, Dichloromethane, Water, Saturated NH4Cl solution. mdpi.com
Filtration Physical separation of a solid from a liquid or gas. reddit.com Collection of crystalline products after crystallization; removal of solid reagents or byproducts. orgsyn.org Filter Paper, Büchner Funnel, Sintered Glass Funnel. orgsyn.org

Chemical Reactivity and Transformation Studies

Mechanistic Investigations of Carboxylate Reactivity

The carboxylate group is a key site for chemical transformations. While specific kinetic studies on methyl 9,9-dimethyl-9H-fluorene-2-carboxylate are not extensively detailed in publicly available literature, the mechanistic pathways for its hydrolysis and transesterification can be understood from the well-established principles of ester reactivity.

Hydrolysis Pathways and Kinetics

The hydrolysis of an ester, which splits it into a carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification and is a reversible process. libretexts.orgyoutube.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Following proton transfers, the methanol (B129727) group is eliminated, and deprotonation of the carbonyl yields the final product, 9,9-dimethyl-9H-fluorene-2-carboxylic acid. The reaction is typically performed with a large excess of water to drive the equilibrium toward the products. libretexts.org For methyl esters, this process generally follows an A2 mechanism, which is supported by various kinetic parameters like activation energies and pH-rate profiles observed in related compounds. cdnsciencepub.com

Base-Catalyzed Hydrolysis (Saponification) : In contrast to the acid-catalyzed process, base-catalyzed hydrolysis is irreversible because the final step forms a carboxylate salt, which is deprotonated and thus unreactive toward the alcohol nucleophile. libretexts.org The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as the leaving group to form the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid in a fast acid-base reaction, yielding 9,9-dimethyl-9H-fluorene-2-carboxylate salt and methanol. This reaction goes to completion. libretexts.org

Transesterification Mechanisms

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis. After protonation of the carbonyl, a different alcohol molecule (R'-OH) acts as the nucleophile. It attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original alcohol (methanol) is eliminated, and a new ester is formed. masterorganicchemistry.com To ensure a high yield of the desired product, the incoming alcohol is often used as the solvent to shift the equilibrium. masterorganicchemistry.com

Base-Catalyzed Transesterification : This process is initiated by a nucleophilic attack of an alkoxide ion (R'O⁻) on the ester's carbonyl carbon. This addition-elimination reaction proceeds through a tetrahedral intermediate. The original alkoxy group (methoxide) is then expelled, resulting in the formation of a new ester. masterorganicchemistry.com This reaction is also an equilibrium process. The position of the equilibrium is influenced by the relative stability of the starting materials and products, as well as the concentrations of the reactants.

Derivatization Strategies at the Fluorene (B118485) Core

The fluorene core of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. The most reactive sites for substitution are generally the 2, 7, and 9 positions.

Functionalization at the 2-Position of Fluorene

The 2-position, where the carboxylate group is located, is a common site for introducing other functional groups, often starting from a precursor like 2-bromofluorene. For instance, in the synthesis of related donor-acceptor chromophores, a 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene was used as a starting material. nih.gov The bromo group at the 2-position underwent a nucleophilic substitution with copper cyanide (CuCN) to yield a carbonitrile derivative. nih.gov This nitrile group can then be further transformed, for example, by reduction to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL). nih.gov Such transformations highlight a versatile strategy for elaborating the fluorene scaffold at the 2-position, starting with halogenation followed by substitution and further functional group interconversion.

Another approach involves building the substituted aromatic ring onto an existing five-membered ring precursor. A series of 3-hydroxy-9H-fluorene-2-carboxylate derivatives have been synthesized through a sequence involving a Michael addition, a Robinson annulation, and subsequent aromatization. mdpi.com

Modifications at the 9-Position of Fluorene

The 9-position of the fluorene ring is particularly reactive due to the acidity of its C-H protons. To enhance stability and prevent oxidation to the corresponding fluorenone, this position is often di-substituted, as in the case of the 9,9-dimethyl group. researchgate.net This structural feature ensures the long-term stability of fluorene-based materials.

Despite the existing dimethyl groups, further modifications can be conceptualized starting from a fluorene precursor. The 9-position is amenable to C-C bond formation through various methods, including transition-metal catalysis and metal-free approaches. google.com For example, Knoevenagel condensation can be used to introduce a double bond at the 9-position, forming dibenzofulvene derivatives. This changes the hybridization of the C9 carbon from sp³ to sp², leading to significant changes in the electronic and optical properties of the molecule.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorene Moiety

The aromatic rings of the fluorene moiety are susceptible to both electrophilic and nucleophilic substitution, depending on the reaction conditions and the substituents already present on the ring.

Electrophilic Aromatic Substitution (SEAr) : The fluorene ring system is electron-rich, and electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are common. These substitutions preferentially occur at the most electron-rich positions, which are the 2 and 7 positions. For example, nitration of the related 9,9-dimethyl-9H-9-silafluorene with nitric acid resulted in substitution at the 2-position. Halogenation, particularly bromination, is a common method to introduce functional handles at the 2 and 7 positions for further derivatization.

Nucleophilic Aromatic Substitution (SNAr) : While less common on electron-rich aromatic systems, nucleophilic aromatic substitution can occur on the fluorene ring if it is substituted with strong electron-withdrawing groups. These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). A clear example is the substitution of a bromo group at the 2-position of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene with a cyanide nucleophile. nih.gov The presence of the nitro group at the 7-position is crucial for this reaction to proceed efficiently. This demonstrates that SNAr is a viable strategy for functionalizing the fluorene core, provided there is appropriate electronic activation.

Reductive and Oxidative Transformations of this compound

The chemical reactivity of this compound is characterized by transformations at the ester functional group and the fluorenyl core. Studies into its reductive and oxidative transformations reveal pathways to valuable derivatives, primarily alcohols and ketones, respectively.

Reductive Transformations

The reduction of the methyl ester group in this compound is a key transformation for the synthesis of the corresponding primary alcohol, (9,9-dimethyl-9H-fluoren-2-yl)methanol. This conversion is typically achieved using powerful hydride-donating reagents.

Detailed Research Findings:

The scientific literature on organic synthesis provides extensive information on the reduction of aromatic esters to primary alcohols. Strong reducing agents are generally required for this transformation due to the resonance stability of the ester group. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose, known for its high reactivity and efficiency in reducing a wide range of carbonyl compounds, including esters. semanticscholar.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to an aldehyde intermediate which is subsequently reduced to the primary alcohol. masterorganicchemistry.com

Alternative, less reactive borohydride-based reagents can also be utilized, sometimes in the presence of activating agents or under specific reaction conditions, to achieve the desired reduction. While sodium borohydride (NaBH₄) alone is generally not reactive enough to reduce esters, its reactivity can be enhanced.

While specific studies detailing the reduction of this compound are not extensively documented in readily available literature, the transformation is expected to follow these established principles of ester reduction. The anticipated product, (9,9-dimethyl-9H-fluoren-2-yl)methanol, is a valuable intermediate for further synthetic modifications.

Below is an interactive data table summarizing typical conditions for the reduction of aromatic methyl esters to primary alcohols, which would be applicable to this compound.

Table 1: Typical Conditions for the Reductive Transformation of Aromatic Methyl Esters

Reagent(s)Solvent(s)Temperature (°C)Reaction Time (h)ProductTypical Yield (%)
LiAlH₄Tetrahydrofuran (THF), Diethyl ether0 to reflux1 - 12Primary Alcohol> 90
NaBH₄ / MethanolTetrahydrofuran (THF)Reflux2 - 5Primary Alcohol70 - 92

Oxidative Transformations

Oxidative transformations of the 9,9-dimethyl-9H-fluorene core can selectively target the benzylic carbon at the 9-position. For 9,9-disubstituted fluorenes, this position is already fully substituted, making the aromatic ring and its substituents the primary sites for oxidation under appropriate conditions.

Detailed Research Findings:

Research into the oxidation of fluorene derivatives has shown that the methylene (B1212753) bridge at the C9 position is susceptible to oxidation to a carbonyl group, forming a fluorenone. In the case of 9,9-dimethyl-9H-fluorene derivatives, this benzylic position is a quaternary carbon and thus resistant to direct oxidation to a ketone.

However, oxidative conditions can potentially lead to other transformations, such as reactions on the aromatic rings if sufficiently activated, or in the presence of potent oxidizing systems. Studies on the oxidation of various 9H-fluorene derivatives have employed oxidants like tert-butyl hydroperoxide (TBHP) in the presence of a catalyst. semanticscholar.org For instance, nanoporous gold has been shown to catalyze the benzylic C-H oxidation of 9H-fluorene derivatives. semanticscholar.org

While direct oxidation of the methyl group of the ester to an aldehyde or carboxylic acid is a challenging transformation, specific reagents and conditions can be employed for such purposes on aromatic methyl groups in other systems. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a known oxidant used in the aromatization of hydroaromatic compounds and can effect other oxidative transformations. mdpi.com

Specific research detailing the oxidative transformation of this compound is limited. However, based on the known reactivity of the fluorene system, oxidation would likely require forcing conditions and could potentially lead to complex product mixtures if not carefully controlled. A plausible, albeit challenging, transformation would be the oxidation of one of the methyl groups at the 9-position, though this would likely require specific and highly selective catalytic systems.

The following interactive data table outlines general conditions for the oxidation of benzylic positions in fluorene-type compounds, which provides context for the potential oxidative reactivity of the target molecule's core structure.

Table 2: General Conditions for the Oxidative Transformation of Fluorene Derivatives

Reagent(s)CatalystSolventTemperature (°C)Product Type
tert-Butyl hydroperoxide (TBHP)Nanoporous Au/AgChlorobenzene90Fluorenone (from 9H-fluorene)
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)NoneDioxane100Aromatized products

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Applications

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For methyl 9,9-dimethyl-9H-fluorene-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the fluorene (B118485) core, the geminal methyl protons at the C9 position, and the methyl protons of the ester group. The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of these signals are key to the structural assignment.

Expected ¹H NMR Data:

Aromatic Protons (fluorene core): Multiple signals in the range of δ 7.0-8.5 ppm. The specific shifts and coupling constants (J) would depend on the substitution pattern and the electronic effects of the carboxylate group. Protons adjacent to the electron-withdrawing ester group would be expected to appear at a lower field (higher ppm).

Ester Methyl Protons (-OCH₃): A singlet in the region of δ 3.5-4.0 ppm.

C9-Methyl Protons (-C(CH₃)₂): A sharp singlet, integrating to six protons, typically found in the upfield region around δ 1.5 ppm.

Carbon-13 (¹³C) NMR Spectroscopic Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

Expected ¹³C NMR Data:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.

Aromatic Carbons: Multiple signals in the region of δ 120-150 ppm. The quaternary carbons of the fluorene ring would show distinct chemical shifts.

Ester Methyl Carbon (-OCH₃): A signal in the range of δ 50-55 ppm.

C9 Quaternary Carbon: A signal around δ 45-55 ppm.

C9-Methyl Carbons (-C(CH₃)₂): A signal in the upfield region, typically around δ 25-30 ppm.

Two-Dimensional NMR Methodologies for Connectivity Determination

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: Would reveal correlations between adjacent protons, helping to map out the spin systems within the aromatic rings.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between the fluorene core, the geminal methyl groups, and the methyl carboxylate group.

Infrared (IR) Spectroscopic Approaches for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester and aromatic functionalities.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C=O (Ester)1725-1705Stretch
C-O (Ester)1300-1000Stretch
C-H (Aromatic)3100-3000Stretch
C=C (Aromatic)1600-1450Stretch
C-H (Alkyl)2990-2850Stretch

Mass Spectrometric (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. For this compound (C₁₇H₁₆O₂), the molecular weight is approximately 252.31 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely show the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).

Ultraviolet-Visible (UV-Vis) Spectroscopic Methods for Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. This technique is particularly useful for assessing the extent of π-conjugation in a molecule. The fluorene system is known for its characteristic UV absorption and fluorescence. The UV-Vis spectrum of this compound in a suitable solvent (e.g., dichloromethane (B109758) or cyclohexane) would be expected to show intense absorption bands in the UV region, characteristic of the π-π* transitions of the conjugated fluorene aromatic system. The position of the maximum absorbance (λ_max) provides insight into the electronic structure of the molecule. Based on related fluorene derivatives, absorption maxima are anticipated in the range of 250-350 nm. nih.gov

Theoretical and Computational Chemistry Investigations

Advanced Applications and Functional Roles in Contemporary Chemical Research

Role as a Building Block in Complex Organic Architectures

The 9,9-dimethyl-9H-fluorene moiety, functionalized with a methyl carboxylate group, serves as a versatile building block in the synthesis of complex, multi-component molecular systems. Its rigid and planar structure provides a well-defined core that can be chemically modified to construct larger, functional architectures. nih.govnih.gov Researchers utilize this compound as a precursor for creating sophisticated molecules with tailored properties, such as donor-π-acceptor (D-π-A) chromophores for nonlinear optical (NLO) applications. nih.gov In these syntheses, the methyl ester group can be transformed into other functional groups, such as aldehydes or amides, which then act as points for further molecular elaboration. nih.govnih.gov The synthesis of such complex dyads is crucial as they are the fundamental components for bulk materials with advanced properties. nih.gov

Monomer in Polymer Synthesis for Advanced Materials Research

The fluorene (B118485) scaffold is a foundational monomer unit for a variety of high-performance polymers due to its high thermal stability, excellent photoluminescence quantum efficiency, and tunable electronic properties. researchgate.netmdpi.com The 9,9-dimethyl substitution prevents the formation of undesirable aggregates and ensures good solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing techniques. researchgate.net

Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate and its derivatives are frequently used as monomers in the synthesis of conjugated polymers. These polymers, which feature alternating single and double bonds along their backbone, are central to the field of organic electronics. mdpi.com Fluorene units are often copolymerized with electron-accepting units to create donor-acceptor (D-A) copolymers. mdpi.com This architectural strategy allows for precise tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls its optical and electronic properties. For instance, the copolymerization of a 9,9-dioctylfluorene derivative with 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole via Suzuki coupling yields the polymer PFDTBT, a material noted for its applications in optoelectronic devices. mdpi.com In such copolymers, the fluorene unit typically serves as the electron-donating component. mdpi.com

To enhance the durability and stability of materials used in multilayer electronic devices, the fluorene moiety can be incorporated into thermally cross-linkable polymer systems. rsc.orggoogle.com This is achieved by designing fluorene-based monomers that also contain reactive groups, such as vinyl or methacryloyloxy functionalities. rsc.orgoregonstate.edu Upon heating, these groups undergo polymerization or condensation reactions, forming a robust, insoluble, and thermally stable network. rsc.orgmarquette.edu This cross-linking prevents the dissolution of underlying layers during the fabrication of complex devices like perovskite solar cells, where such materials can function as stable hole-transporting layers. rsc.org The introduction of the rigid fluorene core into these cross-linked polymers often enhances their thermal stability and char formation compared to conventional polymers. oregonstate.edumarquette.edu

Scaffolding in Molecular Design for Targeted Research Objectives

The rigid, coplanar structure of the 9,9-dimethyl-9H-fluorene core makes it an ideal scaffold for the precise spatial arrangement of functional groups. mdpi.comnih.gov This property is exploited in diverse research areas, from medicinal chemistry to the development of chemosensors. nih.govnih.gov By attaching specific functional units to the fluorene framework, chemists can design molecules with highly specific recognition and binding capabilities.

Key Research Applications of the Fluorene Scaffold:

Research AreaApplication of Fluorene ScaffoldTarget Molecule/SystemReference
Medicinal ChemistryRigid core for symmetric positioning of prolinamide and carbamate (B1207046) groups.Hepatitis C Virus (HCV) NS5A protein nih.gov
Molecular RecognitionFramework for attaching aminomethyl moieties to create binding pockets.Metal ions and carbohydrates nih.gov
Antimicrobial AgentsCore structure for linking thiazole (B1198619) and Schiff base derivatives.Microbial targets nih.gov

In the design of potent Hepatitis C Virus (HCV) inhibitors, for example, a 2,7-diaminofluorene (B165470) backbone is used to project two symmetric prolinamide-based side chains in opposite directions. nih.gov This specific orientation is believed to be crucial for effective binding to the dimeric NS5A protein target. nih.gov Similarly, fluorene derivatives functionalized with receptor units have been developed as fluorescent chemosensors capable of selectively detecting metal ions and carbohydrates. nih.gov

Applications in Organic Optoelectronic Research (as a component, not device performance)

The 9,9-dimethyl-9H-fluorene unit is a cornerstone component in materials designed for organic optoelectronics, including organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent sensors. mdpi.comresearchgate.net The inherent properties of the fluorene core are directly responsible for the high performance of these materials.

Contributions of the Fluorene Moiety to Optoelectronic Materials:

High Photoluminescence Efficiency: Fluorene-based polymers are known for their strong emission, particularly in the blue region of the spectrum, making them essential materials for full-color displays and lighting. mdpi.com

Thermal Stability: The rigid aromatic structure imparts excellent thermal and chemical stability, leading to longer operational lifetimes for devices. nih.gov

Tunable Bandgap: The electronic properties and the energy of the emitted light can be precisely controlled by copolymerizing fluorene with other aromatic units, allowing for emission across the entire visible spectrum. mdpi.com

High Refractive Indices: Polyimides and other polymers containing fluorene groups exhibit good optical transparency and high refractive indices, making them suitable for advanced optical films. semanticscholar.org

The utility of fluorene derivatives extends to the field of nonlinear optics, where D-π-A molecules built on a fluorene scaffold show high first hyperpolarizability, a key property for applications in optical switching and data storage. nih.gov

Utilization in Supramolecular Chemistry and Self-Assembly Studies

The defined geometry and potential for intermolecular interactions make fluorene derivatives excellent candidates for studies in supramolecular chemistry and molecular self-assembly. The planar aromatic surfaces of the fluorene core can engage in non-covalent interactions, such as π-π stacking and C-H···π interactions, which direct the assembly of molecules into ordered structures in the solid state. mdpi.comnih.gov

A prominent example of its use in this field is the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org The carboxylic acid derivative, 9,9-dimethylfluorene-2,7-dicarboxylic acid, can act as a rigid organic linker that coordinates with metal ions. rsc.org This self-assembly process, driven by the coordination between the carboxylate groups and metal centers, leads to the formation of highly ordered, multi-dimensional networks with topologies such as pcu and dia. rsc.org The resulting frameworks exhibit properties like luminescence, which can be modulated by the choice of metal ion and the specific geometry of the fluorene linker. rsc.org

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Pathways

A primary area for future research lies in the development of more efficient and environmentally benign synthetic routes to methyl 9,9-dimethyl-9H-fluorene-2-carboxylate and its precursors. Current syntheses of fluorene (B118485) derivatives often rely on multi-step processes that may involve harsh reagents or produce significant waste.

Future Research Focus:

Greener Methylation: The synthesis of the 9,9-dimethylfluorene core, a key intermediate, often uses methylating agents like methyl iodide, which is toxic. google.com Research into using greener reagents, such as dimethyl carbonate, is a promising direction. google.com The challenge is to optimize these reactions for high yields and purity while ensuring the process is economically viable.

C-H Activation: Direct carboxylation of the 9,9-dimethylfluorene backbone at the C2 position through C-H activation techniques would represent a significant advancement. This would shorten the synthetic sequence, reduce waste, and improve atom economy compared to traditional methods that often start with pre-functionalized precursors.

Flow Chemistry: Investigating continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and facilitate easier scale-up.

Emerging Challenges:

Regioselectivity: Achieving high regioselectivity in direct functionalization methods like C-H activation on the fluorene ring is a significant hurdle.

Catalyst Development: The design of robust and cost-effective catalysts for these novel pathways is critical for their practical implementation.

Exploration of Undiscovered Chemical Transformations and Derivatizations

The this compound molecule possesses several reactive sites—the aromatic rings and the methyl ester group—that are ripe for further exploration.

Future Research Focus:

Ester Group Modification: The methyl ester provides a versatile handle for a wide range of chemical transformations. Future work could focus on its conversion to other functional groups such as amides, aldehydes, alcohols, or nitriles, leading to a diverse library of new fluorene-based compounds. For instance, reduction of the ester to an alcohol would yield (9,9-dimethyl-9H-fluoren-2-yl)methanol, a precursor for other derivatives.

Polymerization: The carboxylate functionality could be adapted for use in step-growth polymerization to create novel polyesters or polyamides incorporating the rigid and photophysically active 9,9-dimethylfluorene unit.

Further Aromatic Substitution: Exploring electrophilic aromatic substitution reactions on the fluorene backbone could lead to polysubstituted derivatives with tailored electronic properties. The directing effects of the existing substituents will be a key area of study.

Emerging Challenges:

Steric Hindrance: The bulky 9,9-dimethyl group can sterically hinder reactions at adjacent positions on the aromatic rings.

Controlling Reactivity: Selectively transforming one functional group in the presence of others (e.g., modifying the ester without affecting the aromatic system) requires careful optimization of reaction conditions.

Integration into Emerging Functional Material Systems

Fluorene derivatives are well-known for their applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). google.com this compound serves as a key building block for more complex functional molecules.

Future Research Focus:

OLED Host and Emitter Materials: The 9,9-dimethylfluorene core provides thermal stability and good charge transport properties. google.commdpi.com Future research will likely involve using this compound as a precursor to synthesize more complex molecules that can act as highly efficient blue emitters or stable host materials in OLED devices.

Nonlinear Optical (NLO) Materials: By derivatizing the molecule to create donor-acceptor (D-π-A) structures, it is possible to engineer materials with significant NLO properties for applications in optical communications and data storage. nih.gov The carboxylate group can be transformed into a potent electron-accepting group to enhance these properties.

Organic Sensors: The fluorescent nature of the fluorene core can be harnessed to develop chemosensors. Future work could involve designing derivatives where the fluorescence is quenched or enhanced upon binding to specific analytes.

Emerging Challenges:

Device Stability: Long-term operational stability remains a major challenge for organic electronic devices. Ensuring that new materials derived from this compound exhibit high thermal and photochemical stability is crucial.

Property Tuning: Achieving the precise electronic and photophysical properties (e.g., emission color, energy levels) required for specific applications necessitates fine-tuning of the molecular structure, which can be a complex and iterative process.

Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools to predict the properties of new molecules and materials, thereby guiding synthetic efforts.

Future Research Focus:

Property Prediction: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate the geometric, electronic, and optical properties of this compound and its hypothetical derivatives. This can predict parameters like HOMO/LUMO energy levels, absorption/emission spectra, and charge transport characteristics. nih.gov

Structure-Property Relationships: Using computational models to establish clear structure-property relationships. For example, modeling how the addition of different functional groups to the fluorene backbone will alter its emission wavelength or electron affinity.

Virtual Screening: Creating virtual libraries of derivatives and using computational screening to identify the most promising candidates for specific applications before committing to their synthesis.

Emerging Challenges:

Accuracy of Models: The accuracy of computational predictions is highly dependent on the chosen theoretical model and basis set. Validating computational results with experimental data is essential.

Computational Cost: High-level calculations on large, complex molecules can be computationally expensive and time-consuming, limiting the scope of virtual screening efforts.

Scalability Challenges in Synthetic Production for Research Applications

While a compound may be readily synthesized on a laboratory scale, scaling up production for larger research studies or potential commercialization presents significant challenges.

Future Research Focus:

Process Optimization: Developing a robust and scalable synthesis process that minimizes the use of expensive reagents and purification steps like column chromatography.

Purity Requirements: For applications in organic electronics, extremely high purity (>99.9%) is often required. Research into efficient, large-scale purification techniques such as recrystallization or sublimation is needed.

Emerging Challenges:

Cost of Starting Materials: The cost and availability of the starting materials for the synthesis can become a limiting factor at larger scales.

Batch-to-Batch Consistency: Ensuring consistent product quality and purity across different batches is a common challenge in scaling up chemical production.

Research Outlook Summary

Research AreaKey ObjectivesEmerging Challenges
Sustainable Synthesis Develop greener, atom-economical routes (e.g., C-H activation, flow chemistry).Achieving high regioselectivity; cost-effective catalyst design.
Chemical Transformations Create diverse libraries of derivatives via ester and aromatic ring modifications.Overcoming steric hindrance; ensuring selective reactivity.
Functional Materials Integrate into advanced systems like OLEDs, NLO materials, and sensors.Ensuring long-term device stability; precise tuning of properties.
Computational Design Predict electronic/optical properties to guide synthesis; virtual screening.Ensuring model accuracy; managing high computational costs.
Synthetic Scalability Optimize production processes for larger quantities and high purity.Reducing costs of starting materials; maintaining batch consistency.

Q & A

Basic: What are the common synthetic routes for methyl 9,9-dimethyl-9H-fluorene-2-carboxylate?

Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. A validated approach involves:

  • Michael Reaction : To construct the fluorene backbone, a Michael addition using malonate derivatives and α,β-unsaturated ketones under basic conditions (e.g., Knoevenagel condensation) .
  • Robinson Annulation : Followed by cyclization to form the fused aromatic system. For example, isopropyl esters of fluorene carboxylates are synthesized via annulation and subsequent aromatization .
  • Esterification : The final carboxylate ester is formed by reacting the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC).

Key Characterization : Confirm success at each step using ¹H/¹³C NMR (e.g., δ 3.52 ppm for methyl groups) and IR spectroscopy (e.g., C=O stretch at ~1654 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance reaction efficiency in annulation steps .
  • Temperature Control : Maintain precise temperatures (e.g., 0–5°C for sensitive intermediates) to minimize side reactions .
  • Purification Techniques : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity intermediates .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of boronic acid intermediates (if used in coupling steps) .

Data-Driven Adjustments : Monitor reaction progress via TLC and adjust stoichiometry/reactant ratios based on intermediate yields .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl groups at δ 0.88–1.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O at ~1700–1750 cm⁻¹) and fluorene backbone vibrations .
  • Mass Spectrometry (ESI-HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 345.1485) .
  • Melting Point Analysis : Compare observed vs. literature values (e.g., 114–115°C for related fluorene esters) .

Advanced: How to address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Repeat Experiments : Ensure consistency in sample preparation (e.g., drying, solvent purity) .
  • Alternative Solvents : Test in deuterated solvents (CDCl₃ vs. DMSO-d₆) to resolve splitting artifacts .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .

Case Example : If methyl protons show unexpected splitting, check for residual solvents or diastereomeric impurities .

Basic: What are key safety considerations for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Toxicity Note : Limited ecotoxicological data; treat as potentially bioaccumulative .

Advanced: How to mitigate decomposition during synthesis?

Methodological Answer:

  • Stabilizers : Add radical inhibitors (e.g., BHT) during high-temperature steps .
  • Light Protection : Use amber glassware to prevent photodegradation .
  • pH Control : Maintain neutral to slightly acidic conditions to avoid ester hydrolysis .
  • Low-Temperature Storage : Store intermediates at –20°C if stability is time-sensitive .

Basic: How to assess purity for research-grade material?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities .
  • GC-MS : Detect volatile byproducts (e.g., residual solvents) with helium carrier gas .
  • Elemental Analysis : Confirm C/H/O ratios match theoretical values (e.g., C: 80.33%, H: 6.29%) .

Advanced: Designing biological interaction studies for this compound

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with fluorene-binding motifs (e.g., cytochrome P450) .
  • Docking Simulations : Use software (e.g., AutoDock) to predict binding affinities .
  • In Vitro Assays : Measure IC₅₀ values via fluorescence quenching or enzymatic inhibition .
  • Metabolic Stability : Test in liver microsomes to evaluate pharmacokinetic profiles .

Data Interpretation : Cross-reference with structurally similar carbazoles or fluorenone derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.